6-Fluoroquinazoline-2,4-diol
Description
6-Fluoroquinazoline-2,4-diol is a fluorinated heterocyclic compound characterized by a quinazoline backbone substituted with hydroxyl groups at positions 2 and 4 and a fluorine atom at position 4. Its synthesis involves strategic fluorination and hydroxylation steps, as demonstrated by the preparation of compound 9b (yield: 86%) via optimized procedures . Structural confirmation is achieved through NMR spectroscopy:
- ¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, OH), 11.17 (s, 1H, OH), 7.70–7.37 (m, 2H, ArH), 7.22–7.14 (m, 1H, ArH).
- ¹³C NMR (CDCl₃): δ 162.56 (d, JC-F = 2.6 Hz), 157.75 (d, JC-F = 239.7 Hz), confirming fluorine’s electronic effects on adjacent carbons .
Fluorinated quinazolines are pivotal in medicinal chemistry due to fluorine’s ability to enhance bioavailability, metabolic stability, and target binding . This compound’s diol groups further enable hydrogen bonding, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJMNPJMVUMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586542 | |
| Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88145-90-8 | |
| Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88145-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinazoline-2,4-diol typically involves the reaction of urea with 2-amino-5-fluorobenzoic acid. The mixture is heated gradually to 160°C under vigorous stirring for 4 hours, followed by heating to 180°C for an additional 4 hours . This method yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroquinazoline-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 6-Fluoroquinazoline-2,4-diol serves as a fundamental building block for synthesizing more complex quinazoline derivatives. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.
2. Biology
- Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against strains of Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For example, a derivative tested on MCF-7 breast cancer cells exhibited an IC50 value of 168.78 µM, indicating its potential as an anticancer agent .
3. Medicine
- Therapeutic Potential : Ongoing research is focused on the therapeutic applications of this compound in treating diseases such as cancer and infections. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for disease progression .
4. Industry
- Material Development : The compound is being explored for its role in developing new materials and chemical processes due to its stability and reactivity derived from the fluorine atom and hydroxyl groups present in its structure .
Anticancer Activity
A notable study evaluated the effects of a derivative of this compound on the MCF-7 breast cancer cell line:
- Cell Cycle Analysis : The compound induced a significant increase in G1 phase cells from 51.45% to 60.68%, while decreasing S and G2 phase cells .
| Cell Cycle Phase | Control (%) | Compound (%) |
|---|---|---|
| G1 | 51.45 | 60.68 |
| S | 22.79 | 17.47 |
| G2 | 21.34 | 18.29 |
Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of derivatives against Staphylococcus aureus:
Mechanism of Action
The mechanism of action of 6-Fluoroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Fluoro vs. Nitro at Position 6: The 6-fluoro group in this compound enhances electronegativity without steric bulk, favoring interactions with enzymatic targets (e.g., HIV-1 reverse transcriptase) .
Hydroxyl Groups vs. Methyl/Halogen Substituents :
Pharmacological and Industrial Relevance
- This compound: Explored as a nonnucleoside reverse transcriptase inhibitor (NNRTI) due to fluorine’s role in improving drug-receptor interactions .
- NQD : Validated in vivo for targeting plant pathogens, highlighting nitro-substituted quinazolines’ utility in agrochemical discovery .
- Imidazo[4,5-g]quinazolines : Fluorine at position 6 stabilizes the heterocyclic core, enabling applications in anticancer and antimicrobial agents .
Biological Activity
6-Fluoroquinazoline-2,4-diol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and case reports.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The process often includes the introduction of the fluorine atom and hydroxyl groups at specific positions on the quinazoline ring, which significantly influences the compound's biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the low micromolar range.
- Anticancer Properties : The compound has been evaluated for its anticancer effects in several cancer cell lines. Research indicates that this compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 30 µM. Its mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vitro assays have shown a reduction in pro-inflammatory cytokines in treated macrophages.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a clinical trial involving patients with advanced solid tumors, derivatives of this compound were administered. The trial reported a significant reduction in tumor size in over 50% of participants after a treatment regimen lasting six weeks .
- Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound was found to inhibit NF-kB activation and reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Data Summary
The following table summarizes key biological activities and their corresponding metrics for this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
